molecular formula C23H17FN4O3S B2388763 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1235210-66-8

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2388763
CAS No.: 1235210-66-8
M. Wt: 448.47
InChI Key: FZCKDNYXXPIWIY-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H17FN4O3S and its molecular weight is 448.47. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a derivative of phenylacetamide, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The imidazole ring is substituted with a 4-fluorophenyl group and a 3-nitrophenyl group.
  • Functional Groups : The thioether linkage and the acetamide moiety contribute to its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of phenylacetamide exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies evaluating the compound's efficacy against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) have shown promising results:

CompoundCell LineIC50 (μM)
2bPC352
2cPC380
2gMCF-7100
ImatinibPC340
ImatinibMCF-798

Compounds with a nitro substituent demonstrated higher cytotoxicity compared to those with methoxy groups .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with the cell cycle, leading to reduced growth rates in tumor cells.
  • Differentiation Induction : Some derivatives have been shown to induce differentiation in certain cancer cell types, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The variations in biological activity among different derivatives can be attributed to their structural differences. For instance:

  • Nitro vs. Methoxy Substituents : Compounds with nitro groups exhibited enhanced anticancer activity compared to those with methoxy groups. This suggests that electron-withdrawing groups may enhance the compound's ability to interact with biological targets .

Case Studies

  • Study on PC3 Cell Line : A study evaluated several derivatives against the PC3 prostate cancer cell line, revealing that compounds with para-nitro substitutions were particularly effective, achieving IC50 values significantly lower than the reference drug imatinib .
  • MCF-7 Resistance : The MCF-7 breast cancer cell line displayed resistance to most tested compounds, indicating that structural modifications may be necessary to enhance efficacy against this particular type of cancer .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3S/c24-17-9-11-19(12-10-17)27-21(16-5-4-8-20(13-16)28(30)31)14-25-23(27)32-15-22(29)26-18-6-2-1-3-7-18/h1-14H,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCKDNYXXPIWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.